molecular formula C45H59N9O17 B10847509 c[YYDEGLEE]-NH2

c[YYDEGLEE]-NH2

Cat. No.: B10847509
M. Wt: 998.0 g/mol
InChI Key: FRCBDVBWQMWQOW-MRNVWEPHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

c[YYDEGLEE]-NH2 is a cyclic peptide antagonist designed to disrupt the interaction between vascular endothelial growth factor (VEGF) and its receptor VEGFR1. This compound features a cyclic structure formed by the sequence Tyr-Tyr-Asp-Glu-Gly-Leu-Glu-Glu (YYDEGLEE), with a C-terminal amide (-NH2) modification. Its primary mechanism involves blocking the binding of VEGF to the second immunoglobulin-like domain (D2) of VEGFR1, thereby inhibiting angiogenesis—a critical process in cancer progression and age-related macular degeneration .

Key structural and functional attributes include:

  • Cyclic Backbone: The cyclization enhances conformational stability and resistance to proteolytic degradation, improving bioavailability .
  • Critical Residues: The first tyrosine (Tyr1) in the sequence is essential for binding affinity, as demonstrated by alanine-scanning experiments. Substitution of the second tyrosine (Tyr2) with lysine (Lys) retains partial activity while improving solubility .
  • C-Terminal Amide: The -NH2 group mimics the hydrophobic Tyr25 residue of the VEGFR1 α1 helix, enhancing interactions with hydrophobic residues (e.g., Phe172 and Leu174) in the D2 domain .

Properties

Molecular Formula

C45H59N9O17

Molecular Weight

998.0 g/mol

IUPAC Name

3-[(3S,6S,12S,15S,18S,21S,26S)-26-carbamoyl-12-(2-carboxyethyl)-15-(carboxymethyl)-18,21-bis[(4-hydroxyphenyl)methyl]-6-(2-methylpropyl)-2,5,8,11,14,17,20,23-octaoxo-1,4,7,10,13,16,19,22-octazacyclohexacos-3-yl]propanoic acid

InChI

InChI=1S/C45H59N9O17/c1-22(2)17-30-42(68)52-29(13-16-37(61)62)41(67)50-27(39(46)65)11-14-34(57)48-31(18-23-3-7-25(55)8-4-23)43(69)53-32(19-24-5-9-26(56)10-6-24)44(70)54-33(20-38(63)64)45(71)51-28(12-15-36(59)60)40(66)47-21-35(58)49-30/h3-10,22,27-33,55-56H,11-21H2,1-2H3,(H2,46,65)(H,47,66)(H,48,57)(H,49,58)(H,50,67)(H,51,71)(H,52,68)(H,53,69)(H,54,70)(H,59,60)(H,61,62)(H,63,64)/t27-,28-,29-,30-,31-,32-,33-/m0/s1

InChI Key

FRCBDVBWQMWQOW-MRNVWEPHSA-N

Isomeric SMILES

CC(C)C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N1)CCC(=O)O)CC(=O)O)CC2=CC=C(C=C2)O)CC3=CC=C(C=C3)O)C(=O)N)CCC(=O)O

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)NC(CCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)CCC(=O)O)CC(=O)O)CC2=CC=C(C=C2)O)CC3=CC=C(C=C3)O)C(=O)N)CCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Modifications and Their Effects on Peptide Properties

Compound Modification Binding Affinity (Relative to c[YYDEGLEE]-NH2) Solubility Key Reference
This compound Native cyclic structure 100% (Baseline) Moderate
Peptide2 (c[YKDEGLEE]-NH2) Tyr2 → Lys substitution ~85% (Slight reduction) Improved
Coumarin-modified peptide C-terminal coumarin group >150% (Enhanced) High (due to coumarin)

Key Findings:

Lysine Substitution (Peptide2): Replacing Tyr2 with lysine reduces steric hindrance and introduces a positively charged residue, improving solubility in aqueous environments. However, this substitution slightly decreases binding affinity due to weakened hydrophobic interactions with the D2 domain . The lysine residue also provides a site for molecular labeling, expanding its utility in diagnostic applications .

C-Terminal Aromatic Modifications :

  • Coumarin-linked derivatives exhibit significantly enhanced binding affinity (>150% of the native peptide) by forming additional π-π interactions with Phe172 and Leu174 in the VEGFR1 D2 domain .
  • These modifications retain the cyclic backbone’s stability while introducing flexibility at the C-terminal end, enabling better adaptation to the receptor’s binding pocket .

Pharmacological and Clinical Implications

  • Solubility vs. Affinity Trade-off : While lysine-substituted peptides (e.g., Peptide2) prioritize solubility for systemic delivery, coumarin-modified variants prioritize high affinity for targeted therapies. This dichotomy highlights the need for context-specific optimization .
  • Biological Tool Potential: The coumarin-modified peptide’s strong fluorescence properties make it a dual-purpose agent for both therapeutic inhibition and imaging in anti-angiogenesis studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.